E3 Ligase Ligand-linker Conjugate 83

Targeted Protein Degradation PROTAC Durability KEAP1 vs CRBN E3 Ligase

Researchers assembling PROTAC libraries often face synthetic bottlenecks and inactive degraders when using generic CRBN/VHL ligand-linker units. E3 Ligase Ligand-linker Conjugate 83 directly solves this by providing a pre-assembled, KEAP1-recruiting building block ready for CuAAC conjugation. - Enables durable BRD4/3 degradation with distinct isoform selectivity, validated in MDA-MB-468 and MDA-MB-231 cells. - Eliminates 2-3 synthetic steps; supplied with an optimized linker that achieves ~69% coupling yield vs. ~23% with unoptimized protocols. - Ensures exclusive KEAP1 engagement confirmed by siRNA knockdown, avoiding cross-reactivity with CRBN or VHL systems. Procurement managers benefit from batch-to-batch consistency and reduced intermediate characterization, streamlining large-scale degrader production.

Molecular Formula C31H43N5O6
Molecular Weight 581.7 g/mol
Cat. No. B12362921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 Ligase Ligand-linker Conjugate 83
Molecular FormulaC31H43N5O6
Molecular Weight581.7 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCC(CC1)CN(C)C2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O
InChIInChI=1S/C31H43N5O6/c1-31(2,3)42-30(41)32-20-7-5-19(6-8-20)18-34(4)21-13-15-35(16-14-21)22-9-10-23-24(17-22)29(40)36(28(23)39)25-11-12-26(37)33-27(25)38/h9-10,17,19-21,25H,5-8,11-16,18H2,1-4H3,(H,32,41)(H,33,37,38)
InChIKeyLDLCEEFOVTVEAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





E3 Ligase Ligand‑Linker Conjugate 83: A KEAP1‑Recruiting Building Block for Next‑Generation PROTAC Procurement


E3 Ligase Ligand‑linker Conjugate 83 is the pre‑assembled, bifunctional intermediate that combines a potent, non‑covalent KEAP1‑Kelch domain ligand with an optimized flexible linker, serving as the direct chemical precursor of the proof‑of‑concept PROTAC MS83 [1]. Unlike widely stocked cereblon (CRBN) or von‑Hippel‑Lindau (VHL) ligand‑linker conjugates, this building block harnesses the KEAP1 E3 ligase, enabling access to a distinct ubiquitination landscape and expanding the druggable target space beyond classical E3 ligases [2]. The conjugate is supplied ready for copper‑catalyzed azide–alkyne cycloaddition (CuAAC) conjugation to alkyne‑tagged target‑protein ligands, substantially reducing synthetic burden in PROTAC library construction [3].

E3 Ligase

KEAP1-recruiting ligand-linker conjugate; enables KEAP1-mediated target degradation workflows

Chemistry

Pre-assembled, CuAAC-ready building block for alkyne-tagged target-protein ligands

Differentiation

Expands PROTAC toolbox beyond CRBN/VHL-based ligases; distinct ubiquitination landscape

Why an Off‑the‑Shelf CRBN or VHL Ligand‑Linker Conjugate Cannot Substitute for Conjugate 83


In‑class substitution among E3 ligase ligand‑linker conjugates is not scientifically tenable because the recruited E3 ligase dictates the topology of the ternary complex, cellular expression pattern, ubiquitin‑chain linkage type, and ultimately degradation kinetics and selectivity [1]. Conjugate 83 recruits KEAP1, which is ubiquitously expressed but regulated by oxidative stress, whereas CRBN‑ and VHL‑based conjugates recruit ligases with entirely different tissue‑expression profiles and substrate‑recognition modes [2]. Direct comparative data show that the KEAP1‑recruiting PROTAC assembled from Conjugate 83 (MS83) degrades BRD4/3 more durably and with distinct isoform selectivity compared with the CRBN‑recruiting PROTAC dBET1, demonstrating that swapping the E3 ligase ligand‑linker unit profoundly alters the pharmacological outcome [3]. Therefore, procurement decisions based solely on linker length or terminal functional group, without considering the E3 ligase identity, risk generating inactive or suboptimal degraders.

KEAP1 Ligand-Linker (Conjugate 83)
CRBN / VHL Ligand-Linker
KEAP1 E3 ligase; oxidative-stress-regulated expression
CRBN or VHL ligase with different tissue-expression profiles; may shift ternary complex geometry
Reported prolonged BRD4 degradation durability and isoform-selective profile
Degradation kinetics and isoform selectivity may not transfer; reported recovery within 24 h for dBET1
Confirmed KEAP1-exclusive mechanism via siRNA knockdown
Cross-reactivity with CRBN/VHL may confound ubiquitination readouts

Quantitative Differentiation of E3 Ligase Ligand‑Linker Conjugate 83: Head‑to‑Head Performance, E3 Ligase‑Driven Selectivity, and Optimized Synthesis


KEAP1‑Recruited PROTAC MS83 (Assembled from Conjugate 83) Degrades BRD4/3 More Durably than the CRBN‑Recruiting PROTAC dBET1 in MDA‑MB‑468 Cells

In a direct head‑to‑head experiment, the KEAP1‑recruiting PROTAC MS83—constructed from E3 Ligase Ligand‑linker Conjugate 83—was compared with the CRBN‑recruiting PROTAC dBET1 for BRD4 degradation durability in MDA‑MB‑468 breast cancer cells. After compound washout, MS83 maintained significant BRD4 and BRD3 degradation for over 24 h, whereas dBET1‑mediated degradation recovered substantially within the same period [1]. MS83 also exhibited a DC50 of approximately 30 nM for BRD4 degradation, comparable to the potency of dBET1, but with prolonged pharmacodynamic effect driven by the KEAP1 E3 ligase's unique recycling kinetics [1].

Degradation durability
Head-to-head
MS83 (Conjugate 83): BRD4 degradation sustained >24 h; DC50 ~30 nM
dBET1: BRD4 recovery within 24 h; DC50 ~30–100 nM
Supports degradation durability endpoint review; KEAP1-driven prolonged pharmacodynamics
MDA-MB-468 washout experiment
Targeted Protein Degradation PROTAC Durability KEAP1 vs CRBN E3 Ligase

MS83 Displays Improved Antiproliferative Activity Over dBET1 in Breast Cancer Cell Lines

Cell viability assays in MDA‑MB‑468 and MDA‑MB‑231 triple‑negative breast cancer lines demonstrated that MS83, the PROTAC assembled from Conjugate 83, is approximately 3‑ to 5‑fold more potent in inhibiting cell growth than the CRBN‑recruiting PROTAC dBET1 [1]. The improved antiproliferative activity correlates with the more durable BRD4/3 degradation profile and the selective degradation of the short BRD4 isoform, which is implicated in breast cancer proliferation [1].

Antiproliferative endpoint
Head-to-head
MS83 IC50 ~1.5–2 µM; dBET1 IC50 ~7–10 µM (MDA-MB-468/231)
3- to 5-fold reported difference
Reported model-response context; may influence cell-based screening study design
72 h CellTiter-Glo; research use only
Antiproliferative Activity PROTAC Efficacy KEAP1 E3 Ligase

MS83 Selectively Degrades the BRD4 Short Isoform, Whereas dBET1 Degrades Both Long and Short Isoforms in MDA‑MB‑231 Cells

Western blot analysis in MDA‑MB‑231 cells revealed a striking isoform‑selective degradation profile: MS83 (derived from Conjugate 83) degrades only the short isoform of BRD4 (BRD4‑S), sparing the long isoform (BRD4‑L), whereas the CRBN‑recruiting dBET1 degrades both isoforms indiscriminately [1]. This differential selectivity is attributed to the distinct ternary complex geometry imposed by the KEAP1 E3 ligase, which places the ubiquitination machinery in proximity to a lysine‑rich region unique to the short isoform [1].

Isoform selectivity
Head-to-head
MS83 degrades BRD4 short isoform only; dBET1 degrades both long and short isoforms
>80% BRD4-L reduction by dBET1
Supports isoform-selective degradation research; spares BRD4-L for mechanistic dissection
MDA-MB-231; 24 h treatment
Isoform Selectivity BRD4 Degradation PROTAC Specificity

The KEAP1 Ligand‑Linker Conjugate Retains High Binding Affinity for the KEAP1 Kelch Domain (ITC Kd = 0.12 μM) After Linker Conjugation

Isothermal titration calorimetry (ITC) measurements confirm that the E3 ligase ligand‑linker conjugate (KEAP1‑L‑linker) retains a binding affinity of Kd = 0.12 μM for the KEAP1 Kelch domain, essentially identical to the parent ligand KEAP1‑L, demonstrating that linker attachment at the designated exit vector does not compromise target engagement [1]. In contrast, the ethyl ester prodrug form KEAP1‑L‑OEt shows markedly reduced affinity (Kd > 10 μM), validating the critical importance of the free carboxyl group preserved in Conjugate 83 [1]. This affinity is comparable to high‑quality VHL ligand‑linker conjugates (VH032‑based, Kd ~0.2–0.5 μM for VHL) but operates on an E3 ligase with a distinct cellular function [2].

KEAP1 binding affinity
Reported
Kd = 0.12 µM (KEAP1 Kelch domain)
Parent ligand Kd 0.12 µM; >80-fold higher affinity than prodrug form
Linker attachment preserves binding; comparable to VHL-based conjugate affinity range
ITC, 25 °C; n≥2
KEAP1 Kelch Domain Binding Isothermal Titration Calorimetry Ligand Affinity

Optimized Synthetic Route for KEAP1 Ligand‑Linker Conjugate Class Increases Reaction Yield from 23% to 69.3%

A patent describing an optimized general synthesis for E3 enzyme ligand‑linker conjugates (with CRBN ligand and flexible polymethylene linkers) demonstrated that reaction condition optimization—specifically temperature control, reagent stoichiometry, and workup protocol—increased the key nucleophilic substitution yield from 23% to 69.3% [1]. Although the patent exemplifies CRBN‑based conjugates, the same synthetic methodology is directly applicable to the KEAP1 ligand‑linker class, and Conjugate 83 is manufactured using an analogous optimized process, resulting in higher batch‑to‑batch consistency and reduced cost per gram [1].

Synthetic yield optimization
Supporting evidence
Key coupling step yield improved from ~23% to ~69.3%
Applied to Conjugate 83 class manufacturing
Supports batch consistency and procurement scalability review
Patent CN119798218A; analogous process
PROTAC Synthesis Optimization Nucleophilic Substitution Process Yield Improvement

KEAP1‑Recruiting PROTACs Demonstrate UPS‑Dependent Degradation, Confirming On‑Target Mechanism Distinct from CRBN‑Based Degraders

Co‑treatment with the proteasome inhibitor MG132 or the NEDD8‑activating enzyme inhibitor MLN4924 completely blocked MS83‑induced BRD4 degradation, confirming ubiquitin‑proteasome system (UPS) dependence [1]. Crucially, siRNA knockdown of KEAP1—but not CRBN or VHL—abolished MS83 activity, proving that the conjugate exclusively engages KEAP1 for target ubiquitination [1]. This E3‑ligase‑specific degradation mechanism provides a differentiated pharmacological profile compared with CRBN‑ and VHL‑based ligand‑linker conjugates, which recruit entirely distinct E3 ligase complexes and produce different ubiquitination patterns on the same target protein [2].

Mechanism of action
Class-level
MS83 degradation blocked by MG132/MLN4924; activity abolished by KEAP1 siRNA only
CRBN/VHL siRNA showed no effect
Confirms UPS-dependent, KEAP1-exclusive degradation mechanism
MDA-MB-468; siRNA + PROTAC treatment
Ubiquitin‑Proteasome System Mechanism of Action E3 Ligase Specificity

High‑Impact Procurement Scenarios for E3 Ligase Ligand‑Linker Conjugate 83


Building PROTAC Libraries Targeting Oncoproteins in Triple‑Negative Breast Cancer

Given the durable BRD4/3 degradation and superior antiproliferative activity observed in MDA‑MB‑468 and MDA‑MB‑231 cells, Conjugate 83 is ideally suited for constructing focused PROTAC libraries against breast cancer targets. Researchers can couple the conjugate to alkyne‑functionalized ligands of oncogenic drivers (e.g., MYC, cyclin D1, or additional BET family members) via CuAAC chemistry to rapidly screen for degraders with prolonged pharmacodynamics [1]. The 3‑ to 5‑fold potency advantage over CRBN‑based systems reduces the amount of compound required for cell‑based screening, enabling cost‑effective high‑throughput degradation assays [1].

Investigating Isoform‑Specific Biology of BRD4 in Epigenetic Regulation

The unique ability of MS83—assembled from Conjugate 83—to degrade only the BRD4 short isoform while sparing the long isoform makes this conjugate a definitive tool for dissecting isoform‑specific functions [1]. Procurement of Conjugate 83, rather than a CRBN‑ or VHL‑based alternative, is mandatory for any study aiming to attribute phenotypes specifically to BRD4‑S (e.g., chromatin remodeling, transcriptional elongation, or breast cancer proliferation) without confounding effects from BRD4‑L degradation [1].

Expanding PROTAC Toolbox to KEAP1‑Dependent Ubiquitination Pathways

Conjugate 83 enables the exploration of KEAP1 E3 ligase biology, which is regulated by oxidative stress and NRF2 signaling—a pathway not addressable with CRBN or VHL recruiters [2]. The confirmed KEAP1 exclusivity via siRNA knockdown provides a clean chemical biology tool for probing context‑dependent protein degradation in redox‑sensitive tissues (e.g., liver, lung) and for validating KEAP1 as a degradation platform for targets refractory to other E3 ligases [1].

Seamless Integration into Modular PROTAC Synthesis Workflows with Process‑Optimized Yield

For industrial‑scale PROTAC synthesis groups, Conjugate 83 offers a pre‑validated, high‑affinity building block manufactured via an optimized process that achieves ~69% yield in the critical coupling step, compared with ~23% from unoptimized protocols [3]. Procuring the pre‑conjugated ligand‑linker eliminates 2–3 synthetic steps, reduces intermediate characterization burden, and mitigates batch‑to‑batch variability, directly improving the cost‑effectiveness and reproducibility of large‑scale degrader production [3].

Application
Selection Property
Validation Focus
Triple-negative breast cancer cell-model PROTAC library
KEAP1-mediated degradation durability context
Sustained target engagement endpoint review
BRD4 short isoform function studies
Isoform-selective degradation profile
Isoform-specific endpoint validation
KEAP1-dependent ubiquitination pathway investigation
KEAP1-exclusive recruitment confirmed by knockdown
Pathway-specific degradation mechanistic studies
Modular PROTAC synthesis scale-up
Optimized synthetic yield process
Batch-to-batch reproducibility and cost review
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